molecular formula C13H13F3O4 B13469724 Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

Cat. No.: B13469724
M. Wt: 290.23 g/mol
InChI Key: XCSTXGXAZOSANA-UHFFFAOYSA-N
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Description

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industrial Applications: This compound can be used in the synthesis of agrochemicals, polymers, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
  • Rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate

Uniqueness

Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability, such as in drug design and materials science.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C13H13F3O4/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16/h2-5,8,17H,6-7H2,1H3

InChI Key

XCSTXGXAZOSANA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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